molecular formula C14H14O5S B11584529 Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate

Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate

Cat. No.: B11584529
M. Wt: 294.32 g/mol
InChI Key: SCZXIWDQCBCCOQ-UHFFFAOYSA-N
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Description

Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate is a chemical compound with a complex structure that includes an isothiochromene core

Preparation Methods

The synthesis of Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid with ethyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the esterification process. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic effects .

Comparison with Similar Compounds

Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5S/c1-4-19-13(15)10-7-8-5-6-9(17-2)12(18-3)11(8)14(16)20-10/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZXIWDQCBCCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C(C=C2)OC)OC)C(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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